N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide
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Overview
Description
N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl and cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 2,4-dichlorophenoxyacetic acid with 3-chloroaniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like catalytic hydrogenation and high-pressure reactions are often employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound’s structure or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propanoic acid: An aromatic ether with similar structural features.
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide: Shares the dichlorophenoxy moiety and exhibits comparable reactivity.
Uniqueness
N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C22H23Cl3N2O3 |
---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H23Cl3N2O3/c1-14-7-9-22(10-8-14,21(29)26-17-4-2-3-15(23)11-17)27-20(28)13-30-19-6-5-16(24)12-18(19)25/h2-6,11-12,14H,7-10,13H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
CVUNCDQJRNVAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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